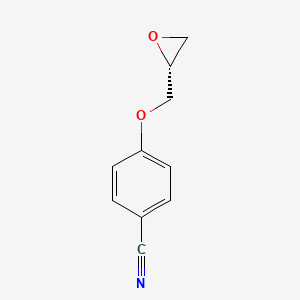
Acetylheliosupine
Overview
Description
Acetylheliosupine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and diverse biological activities. These alkaloids are primarily found in plants and have been studied for their potential therapeutic applications as well as their toxicological effects .
Mechanism of Action
Target of Action
Acetylheliosupine primarily targets acetylcholine-related enzymes and neuroreceptors . It interacts with acetylcholine esterase (AChE), butyrylcholinesterase (BChE), choline acetyl transferase (ChAT), and neuroreceptors such as α1- and α2-adrenergic, nicotinergic (nACh), muscarinergic (mACh), and serotonin 2 (5-HT2) receptors .
Mode of Action
This compound exhibits significant binding activities to mACh and 5-HT2 receptors . It inhibits the specific binding of the radioligand [3H]quinuclidinyl benzilate (QNB) at the mAChR and the specific binding of the radioligand [3H]ketanserine at the 5-HT2R . This interaction with its targets leads to changes in neuronal signal transduction .
Biochemical Pathways
The interaction of this compound with its targets affects several molecular targets and biochemical pathways . It can modulate neuroreceptors and interfere with neuronal signal transduction . This interference could mediate adverse physiological responses in herbivores and contribute to chemical defense in plants and animals against herbivores and predators .
Result of Action
The result of this compound’s action is the modulation of neuroreceptors and interference with neuronal signal transduction . This can lead to adverse physiological responses in herbivores . It also contributes to the chemical defense in plants and animals against herbivores and predators .
Biochemical Analysis
Biochemical Properties
Acetylheliosupine interacts with acetylcholine-related enzymes, such as acetylcholine esterase (AChE), butyrylcholinesterase (BChE), and choline acetyl transferase (ChAT) . It also shows significant binding activities to muscarinergic (mACh) and serotonin 2 (5-HT 2) receptors .
Cellular Effects
Given its interactions with acetylcholine-related enzymes and neuroreceptors, it may influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound binds to mACh and 5-HT 2 receptors, potentially modulating neuronal signal transduction . This could mediate adverse physiological responses in herbivores and contribute to chemical defense in plants .
Metabolic Pathways
Given its interactions with acetylcholine-related enzymes, it may be involved in the metabolism of acetylcholine .
Preparation Methods
The synthesis of acetylheliosupine typically involves the acetylation of heliosupine, another pyrrolizidine alkaloid. The process includes the use of acetic anhydride as the acetylating agent under controlled conditions to ensure the selective acetylation of the hydroxyl group
Chemical Reactions Analysis
Acetylheliosupine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert this compound back to its parent compound, heliosupine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically N-oxides and deacetylated derivatives .
Scientific Research Applications
Acetylheliosupine has been studied extensively for its interactions with acetylcholine-related enzymes and neuroreceptors. It has shown significant binding activities to muscarinic acetylcholine receptors and serotonin receptors, making it a compound of interest in neuropharmacology . Additionally, its potential as a chemical defense mechanism in plants against herbivores has been explored .
Comparison with Similar Compounds
Acetylheliosupine is similar to other pyrrolizidine alkaloids such as heliosupine, echimidine, and monocrotaline . its unique acetyl group allows it to interact differently with molecular targets, potentially offering distinct therapeutic benefits. For example, this compound has shown higher binding affinity to certain neuroreceptors compared to its non-acetylated counterparts .
Similar compounds include:
- Heliosupine
- Echimidine
- Monocrotaline
- Senecionine
- Seneciphylline
Properties
IUPAC Name |
[(7S,8S)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-[(1S)-1-acetyloxyethyl]-2,3-dihydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO8/c1-7-13(2)19(25)31-17-9-11-23-10-8-16(18(17)23)12-29-20(26)22(28,21(5,6)27)14(3)30-15(4)24/h7-8,14,17-18,27-28H,9-12H2,1-6H3/b13-7-/t14-,17-,18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYJPODIMQKZHJ-ZUFLKMKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)OC(=O)C)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CCN2[C@H]1C(=CC2)COC(=O)[C@]([C@H](C)OC(=O)C)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31514-30-4 | |
| Record name | Cynoglossophine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031514304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


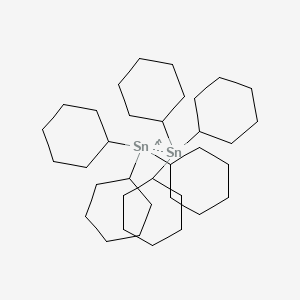



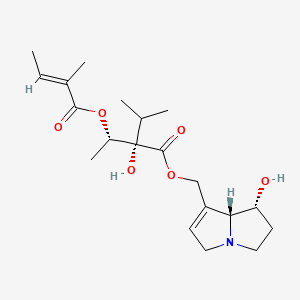
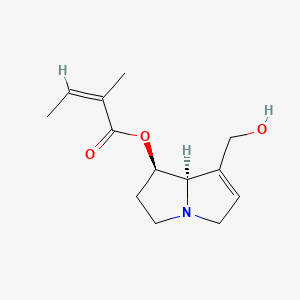
![3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate](/img/structure/B1609194.png)

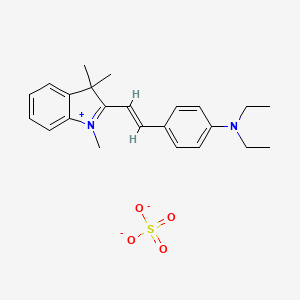

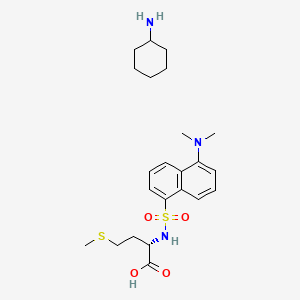
![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)

